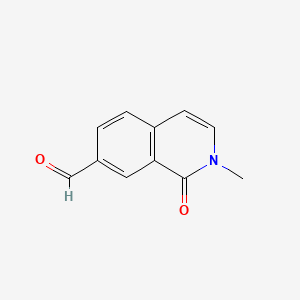
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylhydrazine-d8 DCl is a deuterated form of 1,1-dimethylhydrazine, a chemical compound primarily used in research and industrial applications. The deuterated version is often employed in scientific studies to trace chemical reactions and mechanisms due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine-d8 DCl can be synthesized through the reaction of deuterated methylamine with deuterated hydrazine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Reacting deuterated methylamine with deuterated hydrazine in the presence of a catalyst.
- Maintaining a specific temperature and pressure to facilitate the reaction.
- Purifying the product through distillation or crystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade deuterated methylamine and deuterated hydrazine.
- Employing large-scale reactors and distillation units.
- Ensuring stringent quality control measures to maintain the purity and isotopic composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylhydrazine-d8 DCl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces deuterated nitrogen oxides.
Reduction: Forms deuterated hydrazine derivatives.
Substitution: Results in halogenated deuterated hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylhydrazine-d8 DCl is widely used in scientific research due to its unique properties:
Chemistry: Employed as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-dimethylhydrazine-d8 DCl involves its interaction with molecular targets through isotopic substitution. The deuterium atoms in the compound influence the reaction kinetics and pathways, providing insights into the mechanisms of chemical and biological processes. The compound’s effects are primarily determined by its ability to participate in hydrogen bonding and other interactions, which are modulated by the presence of deuterium.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylhydrazine: The non-deuterated form, used primarily as a rocket propellant.
Methylhydrazine: A related compound with similar chemical properties but different applications.
Symmetrical Dimethylhydrazine: Another isomer with distinct chemical behavior.
Uniqueness: 1,1-Dimethylhydrazine-d8 DCl is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium alters the compound’s physical and chemical properties, providing a distinct advantage in tracing and studying reaction mechanisms.
Eigenschaften
CAS-Nummer |
1219802-85-3 |
|---|---|
Molekularformel |
C2H9ClN2 |
Molekulargewicht |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI-Schlüssel |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
Synonyme |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)







![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)



